molecular formula C10H14N4O2 B12919762 6-Cyclohexyl-5-nitropyrimidin-4-amine CAS No. 62652-88-4

6-Cyclohexyl-5-nitropyrimidin-4-amine

Katalognummer: B12919762
CAS-Nummer: 62652-88-4
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: NDMSQFDOCYPUQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclohexyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine derivative followed by the introduction of a cyclohexyl group. One common method involves the reaction of 4-aminopyrimidine with cyclohexyl bromide in the presence of a base such as potassium carbonate. The nitration step can be achieved using nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyclohexyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Cyclohexyl-5-nitropyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Cyclohexyl-5-nitropyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyclohexyl group provides hydrophobic interactions that enhance the binding affinity of the compound to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-5-nitropyrimidin-4-amine: Similar structure but with a chloro group instead of a cyclohexyl group.

    6-Ethyl-5-nitropyrimidin-4-amine: Contains an ethyl group instead of a cyclohexyl group.

    6-Phenyl-5-nitropyrimidin-4-amine: Contains a phenyl group instead of a cyclohexyl group

Uniqueness

6-Cyclohexyl-5-nitropyrimidin-4-amine is unique due to the presence of the cyclohexyl group, which imparts specific hydrophobic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and materials .

Eigenschaften

CAS-Nummer

62652-88-4

Molekularformel

C10H14N4O2

Molekulargewicht

222.24 g/mol

IUPAC-Name

6-cyclohexyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C10H14N4O2/c11-10-9(14(15)16)8(12-6-13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13)

InChI-Schlüssel

NDMSQFDOCYPUQW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=C(C(=NC=N2)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.